Dexamethasone tebutate

Overview

Description

Dexamethasone is a glucocorticoid . It is commonly used to treat inflammation of the skin, joints, lungs, and other organs . Common conditions treated include asthma, allergies, and arthritis . It is also used for other conditions, like blood disorders and diseases of the adrenal glands .

Synthesis Analysis

Dexamethasone conjugates can be synthesized using various methods such as carbodiimide chemistry, solid-phase synthesis, reversible addition fragmentation-chain transfer (RAFT) polymerization, click reactions, and 2-iminothiolane chemistry .

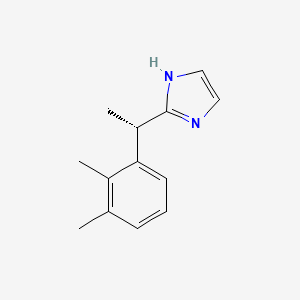

Molecular Structure Analysis

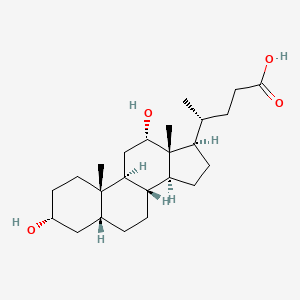

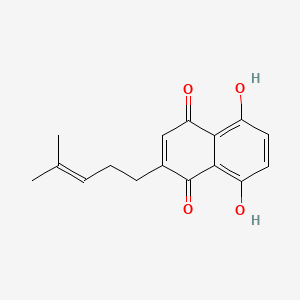

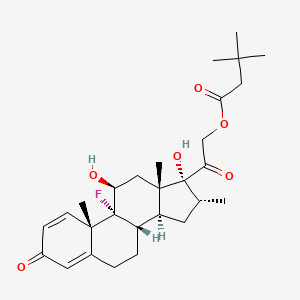

The Dexamethasone Tebutate molecule contains a total of 77 bonds. There are 38 non-H bonds, 5 multiple bonds, 6 rotatable bonds, 5 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 ester (aliphatic), 2 ketones (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .

Chemical Reactions Analysis

Dexamethasone’s metabolic products from one and two metabolic reactions were identified based on accurate mass matches against the MyCompoundID (MCID) library .

Physical And Chemical Properties Analysis

This compound has an average mass of 490.604 Da and a mono-isotopic mass of 490.273071 Da . The oral suspension of Dexamethasone prepared under certain conditions is stable over 60 days under regular storage temperatures (at 4±2 °C or at 21±3 °C) .

Scientific Research Applications

Effects on Prenatal Development

- Sex-Dimorphic Effects of Prenatal Treatment : Dexamethasone has been used to prevent virilization in fetuses at risk of congenital adrenal hyperplasia. An observational study showed that early prenatal Dexamethasone exposure affects cognitive functions in healthy girls, indicating it cannot be considered safe for this purpose in the context of congenital adrenal hyperplasia due to widespread negative effects, especially in females (Wallensteen et al., 2016).

Cellular and Molecular Effects

Apoptosis in Tendon Cells and Chondrocytes : Dexamethasone inhibits the proliferation of tendon cells and chondrocytes and induces apoptosis in a time-dependent manner, suggesting caution in its use for dogs with articular or tendon problems (Hossain et al., 2008).

Induction of Antigen-Specific Immune Tolerance : Encapsulating Dexamethasone with antigens in nanoparticles for delivery to phagocytic cells reduces systemic side effects and induces antigen-specific immune tolerance, crucial for treating autoimmune diseases (Kim et al., 2019).

Effects on Mesenchymal Stromal Cells

- Variable Effects on Mesenchymal Stromal Cells : Dexamethasone exerts diverse effects on the proliferation and apoptosis of mesenchymal stromal cells obtained from human umbilical cord, affecting cytokine expression and immunosuppression (Wang et al., 2012).

Nanomedicine Applications

- Nanomedicines for Inflammatory Arthritis : Dexamethasone-containing nanomedicines, including liposomes and polymeric prodrugs, were evaluated in an arthritis rat model, showing that formulations with slower drug release kinetics maintained longer therapeutic activity (Quan et al., 2014).

Chemotherapy Potentiation

- Chemosensitizer for Breast Cancer Chemotherapy : Dexamethasone enhances the therapeutic effect of Adriamycin by increasing tumor accumulation, modulating cytokine expression, and enhancing effects on apoptosis and inhibition of cell proliferation, suggesting its use as a chemosensitizer and chemoprotectant in cancer therapy (Wang et al., 2007).

Mechanism of Action

Target of Action

Dexamethasone tebutate primarily targets the glucocorticoid receptor . This receptor is involved in various physiological processes, including immune response, inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior .

Mode of Action

This compound, like other glucocorticoids, binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days .

Biochemical Pathways

The binding of this compound to the glucocorticoid receptor affects several biochemical pathways. For instance, it can impair mitochondrial dynamics, leading to a decrease in cell proliferation and an increase in cell death . It also induces the activity of CYP3A, an enzyme involved in drug metabolism .

Pharmacokinetics

This compound exhibits time-dependent pharmacokinetics. When administered persistently, it induces the activity of CYP3A, its metabolizing enzyme, resulting in auto-induction and time-dependent clearance . This means that the rate at which the drug is metabolized and cleared from the body changes over time .

Result of Action

The anti-inflammatory action of this compound results in decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . This leads to a reduction in inflammation and associated symptoms in various conditions, including bronchial asthma, endocrine disorders, and rheumatic disorders .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the activity of CYP3A, which metabolizes this compound, can be induced when the drug is persistently administered, leading to changes in the drug’s pharmacokinetics . This suggests that the drug’s action, efficacy, and stability can be influenced by factors such as dosage and frequency of administration .

Safety and Hazards

Long-term oral administration of Dexamethasone can produce serious side effects such as anxiety, cataracts, cognitive impairment, fat redistribution (moon face and buffalo hump), edema, gastrointestinal discomfort, headache, difficulty healing wounds, high blood pressure, increased risk of infection, irregular menstrual cycle, and osteoporosis .

Biochemical Analysis

Biochemical Properties

Dexamethasone tebutate interacts with various enzymes, proteins, and other biomolecules. It binds to the glucocorticoid receptor, a type of nuclear receptor that is present inside cells . This binding triggers a series of biochemical reactions that lead to the anti-inflammatory and immunosuppressive effects of this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can suppress the immune response by reducing the production of certain cytokines, proteins that are involved in cell signaling .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the glucocorticoid receptor. This binding interaction leads to changes in gene expression, which can result in enzyme inhibition or activation . For example, this compound can inhibit the activity of phospholipase A2, an enzyme that plays a key role in the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that the drug’s stability, degradation, and long-term effects on cellular function can vary in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, high doses of this compound can lead to side effects such as hyperglycemia and weight change .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 3A (CYP3A), which plays a key role in the metabolism of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with various transporters and binding proteins, which can affect its localization or accumulation .

Subcellular Localization

This compound is primarily localized in the cytoplasm of cells, where it binds to the glucocorticoid receptor . This binding can lead to the translocation of the receptor to the nucleus, where it can influence gene expression .

Properties

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39FO6/c1-16-11-20-19-8-7-17-12-18(30)9-10-25(17,5)27(19,29)21(31)13-26(20,6)28(16,34)22(32)15-35-23(33)14-24(2,3)4/h9-10,12,16,19-21,31,34H,7-8,11,13-15H2,1-6H3/t16-,19+,20+,21+,25+,26+,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVDYPCHUGFHAR-PKWREOPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CC(C)(C)C)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CC(C)(C)C)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24668-75-5 | |

| Record name | Dexamethasone tert-butylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24668-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethason 21-tert-butylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024668755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMETHASONE TEBUTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IPA7Z9N7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.